

Applications of 2,3,5-Trimethylphenol in the chemical industry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3,5-Trimethylphenol*

Cat. No.: *B7770128*

[Get Quote](#)

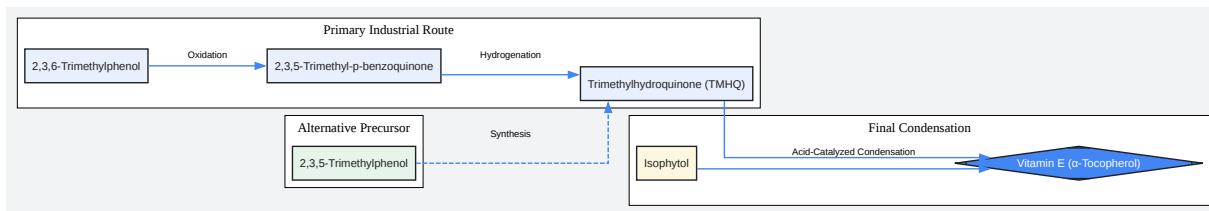
An In-depth Technical Guide to the Applications of **2,3,5-Trimethylphenol** in the Chemical Industry

Introduction

2,3,5-Trimethylphenol, also known as Isopseudocumenol, is an aromatic organic compound belonging to the phenol derivative class.^{[1][2]} It presents as a white to light yellow solid with a distinct pungent odor at room temperature.^[1] This versatile compound serves as a crucial intermediate in various organic synthesis and medicinal chemistry applications.^{[1][3]} Its molecular structure, featuring a hydroxyl group and three methyl groups on the benzene ring, provides diverse reactivity, making it a valuable building block for highly functionalized molecules.^[1] Key applications include its role as a precursor in the synthesis of Vitamin E, pharmaceuticals, and pesticides, as well as its use as an antioxidant additive in polymers.^{[3][4]} ^[5]

Physical and Chemical Properties

2,3,5-Trimethylphenol is a solid crystalline substance with defined physical properties critical for its handling and use in chemical reactions. Its hydroxyl group allows it to exhibit mild acidity and form hydrogen bonds, which influence its physical characteristics and reactivity.^[1]


Property	Value	References
Molecular Formula	C ₉ H ₁₂ O	[2] [6] [7]
Molecular Weight	136.19 g/mol	[2] [6] [7]
Appearance	White to off-white/pale yellow powder or crystals	[1] [8] [9]
Melting Point	92-95 °C	[6] [8]
Boiling Point	230-231 °C (at 760 mm Hg)	[6] [8] [10]
Solubility	Soluble in alcohol, Chloroform, Methanol; Water solubility: 762 mg/L @ 25°C	[5] [10]
CAS Number	697-82-5	[2] [6] [7]

Core Applications in the Chemical Industry

The utility of **2,3,5-Trimethylphenol** spans several sectors of the chemical industry, primarily driven by its function as a key synthetic intermediate.

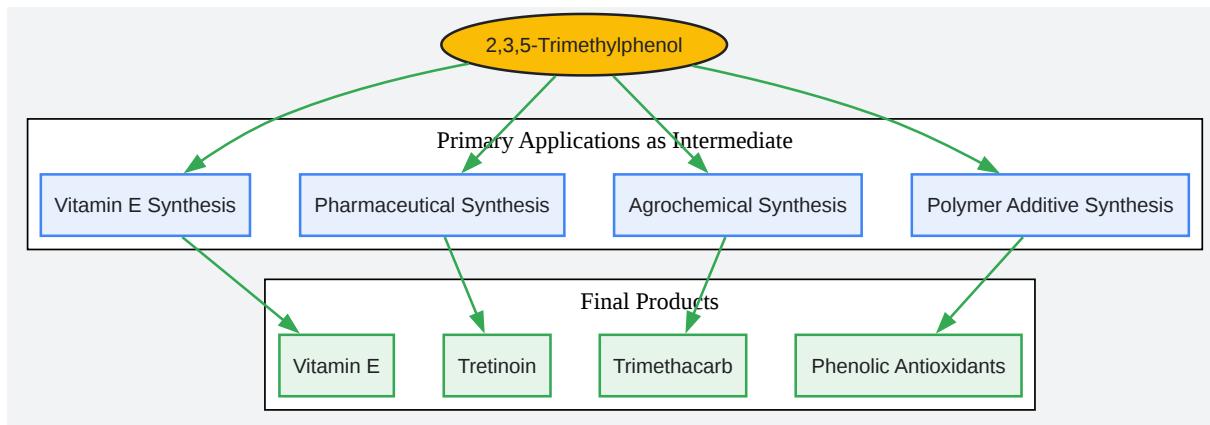
Synthesis of Vitamin E

A significant industrial application of trimethylphenol isomers is the synthesis of Vitamin E (α -tocopherol).[\[11\]](#) The process involves the creation of Trimethylhydroquinone (TMHQ), a key intermediate that forms the aromatic core of the Vitamin E molecule.[\[12\]](#) While the most common industrial route starts with the oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethylbenzoquinone (TMBQ), which is then hydrogenated to TMHQ, **2,3,5-Trimethylphenol** is also cited as a precursor to TMHQ.[\[4\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) The final step involves the acid-catalyzed condensation of TMHQ with isophytol to yield α -tocopherol.[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis pathway for Vitamin E.

Antioxidant in Polymers


Phenolic compounds are widely used as primary antioxidants in the polymer industry to protect plastics and rubbers from degradation.[3][15][16] **2,3,5-Trimethylphenol** serves as a building block for more complex, sterically hindered phenolic antioxidants.[3] These additives are crucial during high-temperature processing and for extending the end-use lifespan of polymer products.[15][17] They function by scavenging free radicals, thereby interrupting the auto-oxidation cycle that leads to the loss of mechanical properties, discoloration, and surface cracking.[16][17] The incorporation of these antioxidants enhances thermal and oxidative stability, improves processing stability, and ultimately extends the product's longevity.[3][15]

Intermediate for Pharmaceuticals and Agrochemicals

2,3,5-Trimethylphenol is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides.[1][3]

- **Pharmaceuticals:** It is used in the synthesis of aromatic retinoids, such as tretinoin, which is a medication used to treat acne.[1][8]

- Pesticides: The compound serves as a raw material for producing pesticides like the carbamate insecticide Trimethacarb.[4]

[Click to download full resolution via product page](#)

Caption: Major applications of **2,3,5-Trimethylphenol**.

Other Industrial Uses

The versatility of **2,3,5-Trimethylphenol** extends to other industrial applications:

- Coatings and Adhesives: It is employed in the formulation of coatings and adhesives, where its antioxidant properties contribute to improved durability and longevity.[3]
- Personal Care Products: In cosmetics and personal care items, it can enhance product stability and shelf-life, sometimes providing antimicrobial properties.[3]
- Fragrances: While not a primary use, it is listed as a fragrance agent with woody and burnt notes.[10]

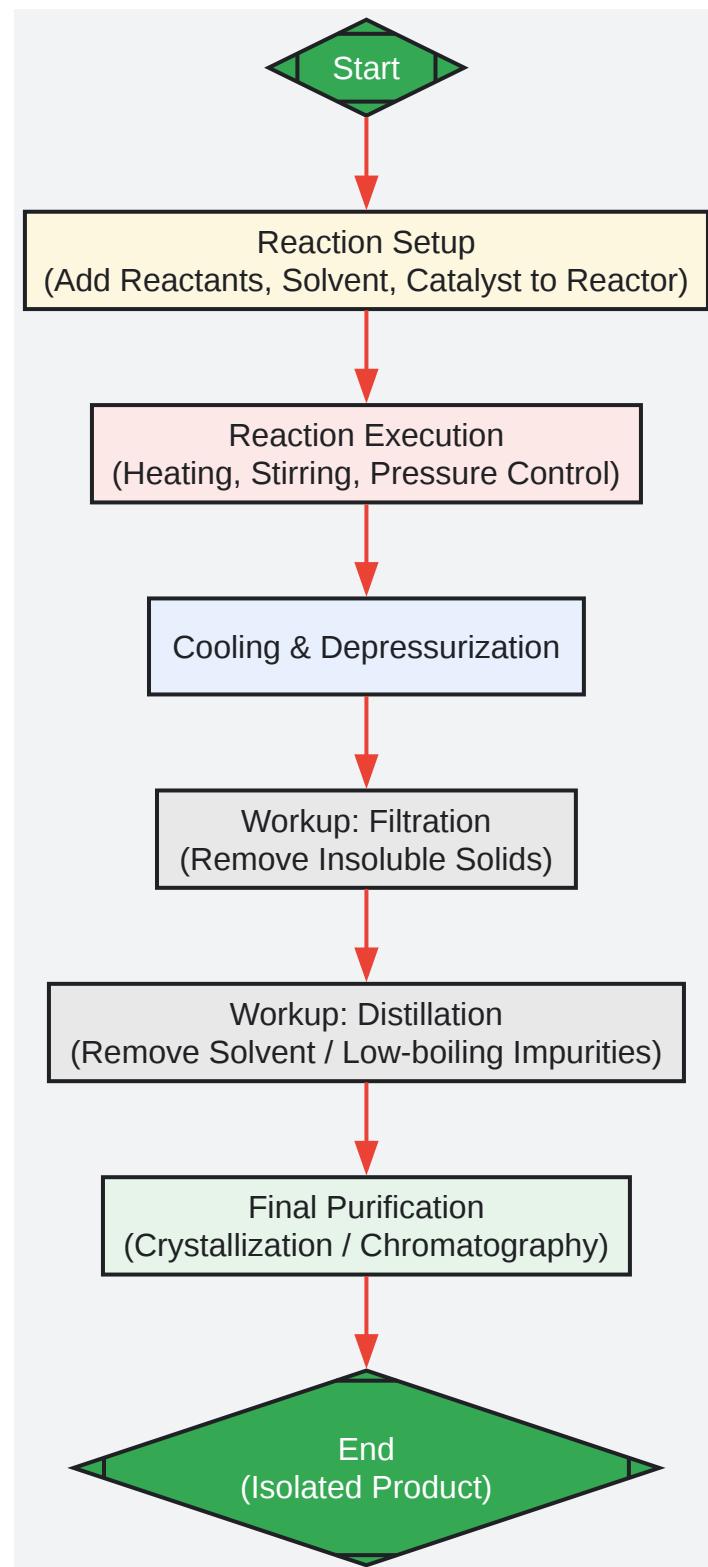
Key Synthetic Pathways and Experimental Protocols

Detailed methodologies are essential for researchers in replicating and adapting chemical syntheses. Below are protocols derived from published literature for key reactions involving trimethylphenol derivatives.

Experimental Protocol: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethyl-p-benzoquinone

This process is a critical step in the synthesis of the Vitamin E intermediate, TMHQ. The following protocol is based on a patented method.[\[18\]](#)

- Objective: To prepare 2,3,5-Trimethyl-p-benzoquinone (TMQ) via catalyzed oxidation.
- Reactants & Catalyst:
 - 2,3,6-Trimethylphenol
 - Oxygen or an oxygen-containing gas
 - Catalyst System: Copper(II) halide (e.g., CuCl₂) and an alkali metal halide (e.g., LiCl or NaCl).[\[18\]](#)
- Reaction Medium: A two-phase system consisting of:
 - An aqueous catalyst solution.
 - An organic solution of 2,3,6-trimethylphenol in a saturated aliphatic alcohol with 12 to 18 carbon atoms (e.g., 1-dodecanol).[\[18\]](#)
- Procedure:
 - Prepare the aqueous catalyst solution containing the Copper(II) halide and alkali metal halide.
 - Prepare the organic solution by dissolving 2,3,6-trimethylphenol in the high-boiling-point aliphatic alcohol.
 - Heat the aqueous catalyst solution to the reaction temperature, between 60°C and 100°C.
[\[18\]](#)


- Slowly add the alcoholic trimethylphenol solution dropwise to the heated aqueous catalyst solution while bubbling oxygen or an oxygen-containing gas through the mixture.
- Maintain vigorous stirring to ensure efficient mixing of the two phases.
- Upon reaction completion, cool the mixture and separate the organic phase containing the product from the aqueous catalyst phase.
- Isolate the 2,3,5-trimethyl-p-benzoquinone from the organic phase through standard purification techniques such as distillation or crystallization.

Experimental Protocol: Etherification of 2,3,5-Trimethylphenol

This protocol describes a methylation reaction to form the corresponding ether.[\[1\]](#)

- Objective: To synthesize the methylated ether of **2,3,5-Trimethylphenol**.
- Reactants & Catalyst:
 - 2,3,5-Trimethylphenol**
 - Dimethyl carbonate (as both reactant and solvent)
 - Manganese carbonyl ($Mn_2(CO)_{10}$) catalyst
- Apparatus: A 17 mL stainless steel high-pressure microreactor.[\[1\]](#)
- Procedure:
 - To the dry microreactor, add 3 mmol of $Mn_2(CO)_{10}$, **2,3,5-Trimethylphenol**, and 300 mmol of dimethyl carbonate.[\[1\]](#)
 - Seal the reactor and heat it to 180°C while stirring.[\[1\]](#)
 - Maintain the temperature and stirring for 1 hour.[\[1\]](#)
 - After the reaction period, cool the reactor to room temperature before carefully opening it.

- Filter the resulting mixture through a layer of alumina to remove insoluble solids.
- Distill the unreacted dimethyl carbonate for recovery.
- The remaining residue is distilled under atmospheric or reduced pressure.
- The final product is obtained by recrystallizing the distilled residue from ethanol.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for chemical synthesis.

Conclusion

2,3,5-Trimethylphenol is a cornerstone intermediate in the chemical industry with significant value in the production of high-demand products. Its role in the synthesis of Vitamin E, while part of a complex network of isomeric precursors, remains a key application. Furthermore, its utility as a building block for pharmaceuticals, agrochemicals, and high-performance polymer antioxidants underscores its industrial importance. The well-defined chemical properties and reactivity of **2,3,5-Trimethylphenol** will continue to make it a subject of interest for researchers and drug development professionals seeking to create novel, functionalized molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. Phenol, 2,3,5-trimethyl- [\[webbook.nist.gov\]](http://webbook.nist.gov)
- 3. chemimpex.com [chemimpex.com]
- 4. CN104672062A - Synthetic method of 2, 3, 5-trimethylphenol - Google Patents [\[patents.google.com\]](http://patents.google.com)
- 5. bocsci.com [bocsci.com]
- 6. 2,3,5-三甲基苯酚 99% | Sigma-Aldrich [\[sigmaaldrich.com\]](http://sigmaaldrich.com)
- 7. scbt.com [scbt.com]
- 8. 2,3,5-Trimethylphenol | 697-82-5 [\[chemicalbook.com\]](http://chemicalbook.com)
- 9. 2,3,5-Trimethylphenol, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [\[thermofisher.com\]](http://thermofisher.com)
- 10. 2,3,5-trimethyl phenol, 697-82-5 [\[thegoodsentscompany.com\]](http://thegoodsentscompany.com)
- 11. US2370554A - Process for the production of 2,3,5-trimethyl phenol - Google Patents [\[patents.google.com\]](http://patents.google.com)
- 12. acrossbiotech.com [acrossbiotech.com]

- 13. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 14. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]
- 15. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 16. plastics-rubber.bASF.com [plastics-rubber.bASF.com]
- 17. Polymer Antioxidants, Antioxidants Polymer/Plastic Additives Wholesale | Tintoll [uvabsorber.com]
- 18. US5041572A - Preparation of 2,3,5-trimethyl-p-benzoquinone - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Applications of 2,3,5-Trimethylphenol in the chemical industry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770128#applications-of-2-3-5-trimethylphenol-in-the-chemical-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com